![molecular formula C11H12ClNO B13522424 Spiro[azetidine-3,2'-chromene]hydrochloride](/img/structure/B13522424.png)
Spiro[azetidine-3,2'-chromene]hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[azetidine-3,2’-chromene]hydrochloride is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.7 g/mol. This compound is characterized by its unique spirocyclic structure, which consists of an azetidine ring fused to a chromene ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[azetidine-3,2’-chromene]hydrochloride typically involves a multi-step process. One common method includes the cyclization of azetidine derivatives with chromene precursors under specific reaction conditions. For instance, the treatment of azetidine with chromene in the presence of a strong acid catalyst can lead to the formation of the spirocyclic structure . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of spiro[azetidine-3,2’-chromene]hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. Purification steps such as recrystallization or chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Spiro[azetidine-3,2’-chromene]hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reactions are typically conducted under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Spiro[azetidine-3,2’-chromene]hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique structure makes it a useful probe in biological studies, particularly in understanding enzyme interactions and protein-ligand binding.
Medicine: Research has explored its potential as a pharmacophore in drug design, targeting various biological pathways for therapeutic purposes.
Industry: In industrial applications, it is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of spiro[azetidine-3,2’-chromene]hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The compound can interact with various pathways, including those involved in signal transduction, metabolic processes, and cellular regulation .
Comparison with Similar Compounds
Similar Compounds
Spiro[azetidine-3,2’-pyrrolidine]hydrochloride: Similar in structure but with a pyrrolidine ring instead of a chromene ring.
Spiro[azetidine-3,2’-indoline]hydrochloride: Contains an indoline ring, offering different chemical properties and reactivity.
Spiro[azetidine-3,2’-pyran]hydrochloride: Features a pyran ring, which affects its solubility and stability.
Uniqueness
Spiro[azetidine-3,2’-chromene]hydrochloride is unique due to its combination of the azetidine and chromene rings, providing a distinct set of chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other spirocyclic compounds .
Properties
Molecular Formula |
C11H12ClNO |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
spiro[azetidine-3,2'-chromene];hydrochloride |
InChI |
InChI=1S/C11H11NO.ClH/c1-2-4-10-9(3-1)5-6-11(13-10)7-12-8-11;/h1-6,12H,7-8H2;1H |
InChI Key |
SSCBFTLTKWPVSD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)C=CC3=CC=CC=C3O2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


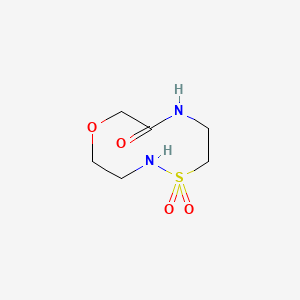


![Tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate](/img/structure/B13522362.png)
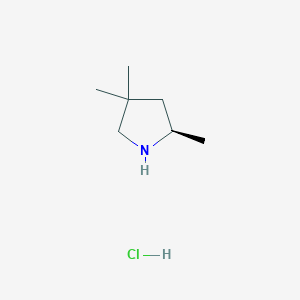
![2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]aceticacidhydrochloride](/img/structure/B13522379.png)

![2-[(1-benzothiophen-2-yl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13522400.png)
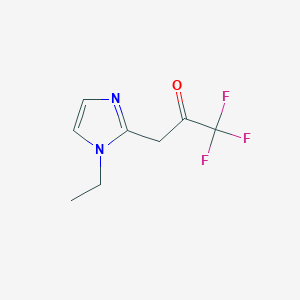

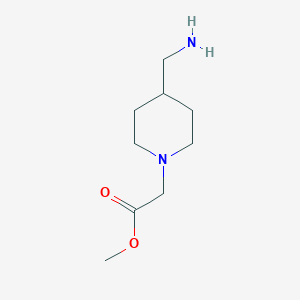
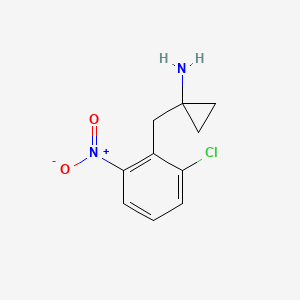
![1-[4-(Methylsulfanyl)phenyl]pentane-1,3-dione](/img/structure/B13522433.png)

